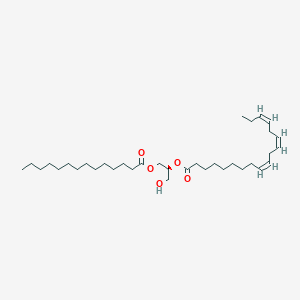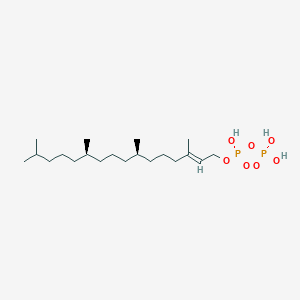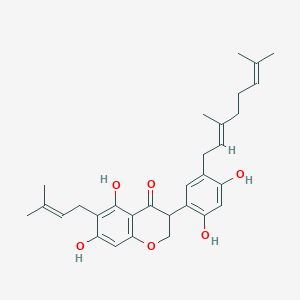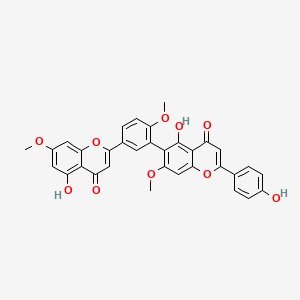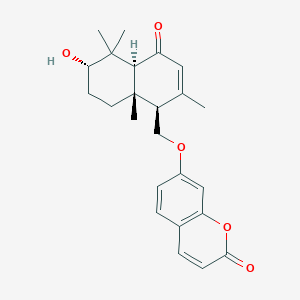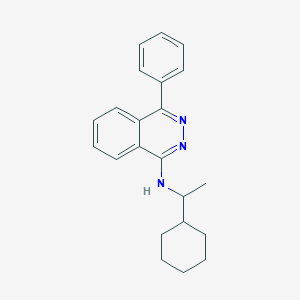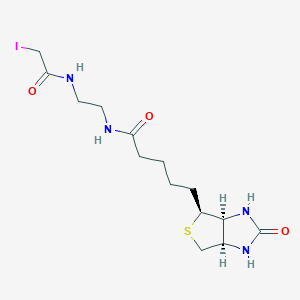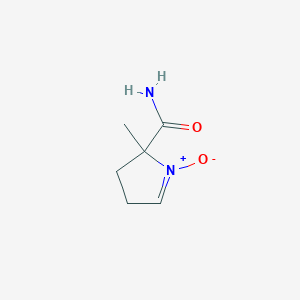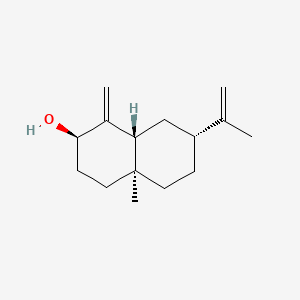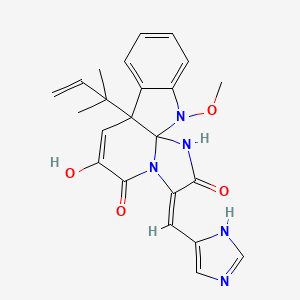
Meleagrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14E)-11-Hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a pyridoindole.
Meleagrine is a natural product found in Penicillium roqueforti, Penicillium chrysogenum, and other organisms with data available.
Applications De Recherche Scientifique
Antifouling Compound for Marine Biofouling
Meleagrine, isolated from the fungus Penicillium sp., has been identified as a potential nontoxic antifoulant. In a study by (Han et al., 2013), its effects on the barnacle Balanus amphitrite were investigated, revealing alterations in protein expression related to cyprid development/aging and potential impacts on the endocrine system.
Roquefortine/Meleagrin Biosynthetic Pathway
Research by (Ries et al., 2013) highlighted the biosynthetic pathway of roquefortine/meleagrin in Penicillium chrysogenum. The study discovered novel metabolites and synthetase genes, demonstrating the unspecificity of modifying enzymes leading to various intermediates and end products, highlighting potential antimicrobial and chemotherapeutic applications.
Aza-Michael Addition in Meleagrin Biosynthesis
In 2021, (Hewage et al.) characterized the biosynthesis of meleagrin B, a terpene-alkaloid hybrid. The study detailed an enzyme-mediated aza-Michael addition, leading to compounds with potent activity against Staphylococcus aureus.
Crystal Structure and Biological Activities
A study by (Hamed et al., 2020) reported the crystal structure of meleagrin isolated from Emericella dentata and investigated its diverse biological activities, including potent cytotoxicity against human carcinoma cell lines and antibiofilm activity against Staphylococcus aureus.
Protective Effects against Pulmonary Fibrosis
Meleagrin was explored for its therapeutic potential against pulmonary fibrosis in a study by (Elhady et al., 2022). The study revealed its antioxidative, anti-inflammatory, anti-apoptotic, and antifibrotic properties, showcasing its potential as a protective agent.
Novel FabI Inhibitor with Additional Modes of Action
Research by (Zheng et al., 2013) identified meleagrin as a new class of FabI inhibitor from Penicillium chrysogenum, exhibiting potential for treating multidrug-resistant bacteria due to its additional modes of action beyond FabI inhibition.
Control of c-Met-Dependent Breast Cancer
A 2016 study by (Mady et al.) found that meleagrin, an indole alkaloid, exhibited significant inhibitory activities against c-Met-dependent breast cancer proliferation, migration, and invasion, suggesting its potential as a lead compound for breast cancer therapy.
Antitumor Activities of Meleagrin Analogs
A study by (Du et al., 2010) reported the isolation of new meleagrin analogs from Penicillium sp., which showed varying degrees of cytotoxicity against cancer cell lines, indicating the influence of structural modifications on their bioactivity.
Propriétés
Nom du produit |
Meleagrine |
|---|---|
Formule moléculaire |
C23H23N5O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |
Clé InChI |
JTJJJLSLKZFEPJ-LICLKQGHSA-N |
SMILES isomérique |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
SMILES canonique |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Synonymes |
meleagrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



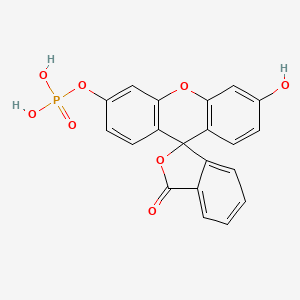
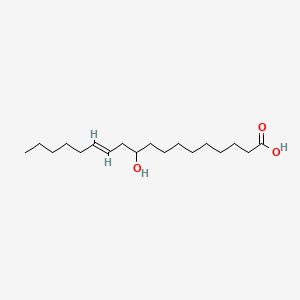
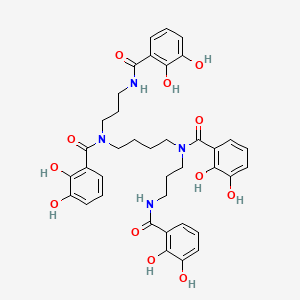
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
